Methyl 3-amino-4-(phenylamino)benzoate

Antifilarial Neglected Tropical Disease Diethylcarbamazine Analog

Methyl 3-amino-4-(phenylamino)benzoate (CAS 514206-06-5; synonyms: methyl 3-amino-4-anilinobenzoate, 3-amino-4-anilino-benzoic acid methyl ester) is a disubstituted benzoate ester bearing a free 3-amino group and a 4-phenylamino (anilino) substituent on the aromatic ring. With a molecular formula of C14H14N2O2 and a molecular weight of 242.27 g/mol, this compound serves as a versatile synthetic building block and pharmacophore-carrying intermediate, most notably evaluated as a diethylcarbamazine (DEC) analog with demonstrated antifilarial activity.

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
Cat. No. B7866047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-4-(phenylamino)benzoate
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)NC2=CC=CC=C2)N
InChIInChI=1S/C14H14N2O2/c1-18-14(17)10-7-8-13(12(15)9-10)16-11-5-3-2-4-6-11/h2-9,16H,15H2,1H3
InChIKeyXWRIEMIJMFMCPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Amino-4-(Phenylamino)Benzoate (CAS 514206-06-5): Core Identity, Regulatory Status, and Procurement Baseline for the 3-Amino-4-Anilinobenzoate Scaffold


Methyl 3-amino-4-(phenylamino)benzoate (CAS 514206-06-5; synonyms: methyl 3-amino-4-anilinobenzoate, 3-amino-4-anilino-benzoic acid methyl ester) is a disubstituted benzoate ester bearing a free 3-amino group and a 4-phenylamino (anilino) substituent on the aromatic ring . With a molecular formula of C14H14N2O2 and a molecular weight of 242.27 g/mol, this compound serves as a versatile synthetic building block and pharmacophore-carrying intermediate, most notably evaluated as a diethylcarbamazine (DEC) analog with demonstrated antifilarial activity [1]. The compound is commercially available from multiple suppliers at purities typically ≥95% (up to 98%) , and falls within the broader patent landscape of 3-amino-benzoyl derivatives claimed for antiviral applications targeting the hA3G/Vif axis [2].

Why Methyl 3-Amino-4-(Phenylamino)Benzoate Cannot Be Casually Interchanged with Regioisomeric or Ester-Variant Analogs in Target-Oriented Synthesis and Biological Screening


The substitution pattern on the benzoate ring and the nature of the ester group are not inert variables; they jointly govern both the compound's synthetic reactivity and its pharmacodynamic profile. The 3-amino-4-(phenylamino) regiochemistry places the electron-donating anilino group para to the ester, creating a unique electronic environment distinct from the 4-amino-3-(phenylamino) regioisomer and from the 3-(phenylamino)benzoic acid series lacking the free amino group [1]. In the antifilarial study, the free amine (target compound) versus the acetylated amine (amino-acetyl derivative) produced a measurable, albeit modest, difference in microfilaricidal efficacy (77.5% vs. 74.4%) under identical dosing [2]. Furthermore, the methyl ester versus the corresponding free carboxylic acid determines whether the compound functions as a neutral, membrane-permeable prodrug form or as the active, ionization-dependent enzyme ligand—a distinction that is critical for AKR1C3-targeted programs where the carboxylic acid is a pharmacophoric requirement [1]. These interdependent structural features mean that substituting any analog without empirical re-validation introduces unjustified risk in both chemical synthesis pathways and biological assay outcomes.

Quantitative Comparative Evidence: Where Methyl 3-Amino-4-(Phenylamino)Benzoate Diverges from Its Closest Structural Analogs


Antifilarial Microfilaricidal Activity: Free Amine vs. N-Acetyl Derivative in a Murine Filariasis Model

In a head-to-head in vivo evaluation against filariasis, methyl 3-amino-4-(phenylamino)benzoate (compound 4 in the study, the free amine form) delivered 77.5% microfilaricidal activity, representing a ~3 percentage-point absolute advantage over its N-acetyl derivative (compound 5, 74.4%) when both were administered at 25 mg/kg i.p. for 6 days [1]. Both compounds were designed as diethylcarbamazine (DEC) analogs, and this comparison directly isolates the contribution of the free primary amine versus the acetylated amine to antifilarial efficacy in the same experimental system.

Antifilarial Neglected Tropical Disease Diethylcarbamazine Analog

Regioisomeric Differentiation: 3-Amino-4-(Phenylamino) vs. 4-Amino-3-(Phenylamino) Substitution Pattern and Its Impact on AKR1C3 Ligand Geometry

The AKR1C3 inhibitor pharmacophore, established by Adeniji et al. through systematic synthesis of 2-, 3-, and 4-(phenylamino)benzoic acid regioisomers, demonstrates that the meta-carboxylic acid (3-position) orientation relative to the phenylamino group is essential for maintaining nanomolar potency and >200-fold isoform selectivity [1]. The target compound—methyl 3-amino-4-(phenylamino)benzoate—preserves the 3-carboxyl/ester orientation (as the methyl ester) while adding a 3-amino group, creating a scaffold that combines the validated AKR1C3 recognition motif with an additional functional handle. In contrast, the commercially available regioisomer methyl 4-amino-3-(phenylamino)benzoate (CAS 1426958-51-1) places the amino group at the 4-position, reversing the regiochemical relationship and disrupting the established SAR [1]. While direct AKR1C3 IC50 data for the target compound itself are not published, the regioisomeric distinction is mechanistically non-trivial and is a recognized determinant of AKR1C3 binding affinity.

AKR1C3 Castrate-Resistant Prostate Cancer Regioisomer SAR

Methyl Ester as a Masked Carboxylic Acid: Contrasting the Ester Prodrug/Intermediate Form with the Free Acid AKR1C3 Ligand Series

The 3-(phenylamino)benzoic acid series reported by Adeniji et al. established that the free carboxylic acid group is directly involved in AKR1C3 binding and that inhibitory potency correlates linearly with the pKa of the carboxylic acid and the secondary amine [1]. The target compound is the methyl ester of 3-amino-4-(phenylamino)benzoic acid (CAS 55296-17-8, which is independently disclosed as a potent and selective human EP4 prostaglandin receptor antagonist) [2]. The methyl ester form serves dual purposes: (i) as a protected synthetic intermediate that can be hydrolyzed to the free acid for biological testing, and (ii) as a potentially cell-permeable prodrug that may exhibit distinct pharmacokinetic properties relative to the ionized carboxylate at physiological pH [1]. The free acid 3-amino-4-(phenylamino)benzoic acid has been described as an uncompetitive enzyme inhibitor in separate biochemical profiling [3], further underscoring the functional divergence between ester and acid forms.

Prodrug Design Ester Prodrug AKR1C3 Inhibitor

Patent-Protected Chemical Space: Inclusion of the 3-Amino-Benzoyl Motif in Antiviral hA3G/Vif-Targeted Composition-of-Matter Claims

U.S. Patent US8710098B2 (and its counterpart US20110178108A1) by Jiang et al. explicitly claims a group of amino-substituted benzoyl derivatives as antiviral agents operating through the host-targeted hA3G/Vif mechanism [1][2]. The patent's generic structure encompasses 3-amino-benzoyl derivatives, including those with substituted aniline moieties at the 4-position—the exact scaffold of methyl 3-amino-4-(phenylamino)benzoate. The patent demonstrates that 3-amino-benzoyl derivatives exhibit combined hA3G/Vif inhibitory activity and viral replication suppression, positioning this chemotype as a potential solution to HIV drug resistance [1]. While specific biological data for the exact methyl ester compound are not enumerated in the patent claims, the patent establishes freedom-to-operate considerations and validates the scaffold's antiviral relevance. In contrast, the 4-amino-3-(phenylamino) regioisomer and the des-amino phenylamino benzoates lack explicit inclusion in this particular antiviral patent family.

HIV Vif/hA3G Antiviral Host-Targeted Antiviral

Commercial Availability and Purity Benchmarking: Methyl vs. Ethyl and Phenyl Ester Congeners

The methyl ester (CAS 514206-06-5) is available from multiple global suppliers at purities of 95% (AKSci) to 98% (Leyan), with packaging options ranging from 100 g to 1 kg . In comparison, the ethyl ester congener ethyl 3-amino-4-(phenylamino)benzoate (CAS 68765-57-1, MW 256.30) is offered by fewer suppliers and may require custom synthesis for bulk quantities , while the phenyl ester phenyl 3-amino-4-(phenylamino)benzoate (MW 304.3) is even less commonly stocked . The methyl ester thus represents the most procurement-ready form of the 3-amino-4-(phenylamino)benzoate scaffold, offering the shortest lead times and most competitive pricing among the ester variants. Additionally, the patent literature describes a scalable process for producing alkyl 3-amino-4-substituted benzoates using carbonate bases and alkyl halides, which is directly applicable to the methyl ester and supports reliable large-scale sourcing [1].

Procurement Commercial Availability Purity Benchmarking

Optimal Deployment Scenarios for Methyl 3-Amino-4-(Phenylamino)Benzoate Across Drug Discovery, Catalysis, and Materials Science


Lead Optimization in Antifilarial Drug Discovery: DEC Analog Screening Programs

Investigators pursuing diethylcarbamazine (DEC) analogs for neglected tropical disease indications should prioritize this compound as the free-amine benchmark in head-to-head microfilaricidal screening. The demonstrated 77.5% in vivo activity at 25 mg/kg i.p. provides a quantitative baseline against which further N-substituted derivatives (including the acetyl congener at 74.4%) can be compared [1]. The compound's dual amino and ester groups enable systematic SAR exploration through N-acylation, N-alkylation, or ester hydrolysis without requiring de novo scaffold construction.

AKR1C3-Targeted Medicinal Chemistry: Protected Ester Intermediate for Parallel Library Synthesis

For castrate-resistant prostate cancer programs targeting AKR1C3, this compound serves as the optimally protected (methyl ester) form of the 3-(phenylamino)benzoic acid pharmacophore. The methyl ester preserves the critical meta-carboxyl/ester geometry required for AKR1C3 recognition while providing a neutral, organic-soluble intermediate amenable to parallel amidation, Suzuki coupling, or reductive amination at the free 3-amino position [2]. Late-stage saponification liberates the active free acid for enzyme inhibition assays, where the parent scaffold has demonstrated nanomolar potency and >200-fold isoform selectivity [2].

Host-Targeted Antiviral Screening: hA3G/Vif Pathway Modulator Development

Research groups exploring host-targeted antiviral strategies against HIV drug resistance can leverage this compound's inclusion within the US8710098B2 patent claims for amino-substituted benzoyl derivatives [3]. The scaffold's validated interaction with the hA3G/Vif axis, combined with the synthetic tractability of the 3-amino and 4-phenylamino groups for further diversification, positions it as a starting point for medicinal chemistry campaigns aimed at novel mechanism antiviral agents that circumvent viral protein mutation-driven resistance [3].

Synthetic Methodology Development: Dual-Nucleophile Building Block for Heterocycle Construction

The compound's unique 1,2-amino-aniline motif (3-NH2 and 4-NHPh) on a benzoate ester platform enables chemists to exploit both amines as orthogonal nucleophiles in condensation reactions—for example, sequential amidation followed by intramolecular cyclization to access benzimidazole, quinoxaline, or quinazoline scaffolds. The methyl ester further serves as a traceless directing or protecting group that can be removed under mild basic conditions. This dual reactivity profile distinguishes it from mono-amino or exclusively N-substituted analogs and supports its use as a privileged building block in diversity-oriented synthesis [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-amino-4-(phenylamino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.